4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Overview
Description
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 3-ethyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine moiety. One common method involves the cyclization of an amidoxime with an acyl chloride or anhydride to form the oxadiazole ring. This is followed by a nucleophilic substitution reaction to attach the oxadiazole to the piperidine ring.
Example Synthetic Route:
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Formation of 1,2,4-oxadiazole ring:
- React amidoxime with an acyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) at room temperature.
- Cyclization occurs to form the 1,2,4-oxadiazole ring.
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Attachment to piperidine:
- The oxadiazole intermediate is then reacted with piperidine in the presence of a suitable catalyst (e.g., palladium on carbon) under hydrogenation conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as alkyl halides in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 2-(1,2,4-oxadiazol-5-yl)anilines and other oxadiazole-based molecules.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its derivatives.
Uniqueness
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to the combination of the 1,2,4-oxadiazole ring and the piperidine moiety. This combination imparts specific biological activities and chemical reactivity that are not observed in other similar compounds. The presence of the ethyl group on the oxadiazole ring further enhances its uniqueness by potentially altering its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
3-ethyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-9-12-10(14-13-9)7-8-3-5-11-6-4-8/h8,11H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSWFTIIKAEUPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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